Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” is used as a starting material in the synthesis of favipiravir . Favipiravir is a novel anti-influenza drug that selectively inhibits the RNA-dependent RNA polymerase of the influenza virus . It also displays inhibitory activities against a number of other pathogenic RNA viral infections .
Methods of Application or Experimental Procedures: The synthesis of favipiravir from “Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate” involves several steps, including diazotization-alcoholysis, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This protocol eliminates the hazardous POCl3 of previous synthetic methods and offers a better yield .
Results or Outcomes: The yield of this synthesis method is 48%, which is 1.3-fold higher than a recently published procedure . Favipiravir has shown promising results in clinical studies, including a significant viral load reduction in patients with Ebola virus infection .
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a heterocyclic organic compound characterized by its pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms. The compound features several functional groups, including an amino group, bromo and chloro substituents, and a carboxylate ester. Its chemical formula is and it has a molecular weight of approximately 266.48 g/mol . The presence of halogens (bromine and chlorine) and the amino group contribute to its unique reactivity and potential biological activity.
Several synthesis routes have been developed for methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate:
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate has potential applications in various fields:
Interaction studies involving methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate typically focus on its reactivity with biological targets or other chemical species:
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate | 0.90 | Contains a methylamino group instead of an amino group |
| Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | 0.89 | Features two amino groups, increasing reactivity |
| 3-Amino-6-bromopyrazine-2-carboxylic acid | 0.92 | Lacks the methyl ester functionality |
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate's unique combination of bromine and chlorine substituents along with its specific amino group configuration distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .
The pyrazine ring serves as a foundational scaffold for introducing substituents through nucleophilic aromatic substitution (NAS). Key to this process is the activation of specific positions on the heterocycle. For example, the carboxylate group at position 2 enhances electron withdrawal, facilitating substitution at positions 3, 5, and 6. In one protocol, 2,5-dimethylpyrazine undergoes oxidation with potassium permanganate under alkaline conditions to yield 5-methylpyrazine-2-carboxylic acid, which is subsequently esterified to form the methyl ester. This intermediate is critical for downstream halogenation and amination steps.
Temperature control is paramount during NAS. Maintaining reactions at 5–30°C prevents side reactions such as over-oxidation or ring degradation. For instance, the use of sodium carbonate as a base at 0–25°C ensures selective deprotonation of the pyrazine nitrogen, directing electrophilic attack to the desired positions.
Table 1: Optimization of NAS Conditions for Pyrazine Carboxylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 5–30°C | Prevents decomposition |
| Base Concentration | 1–2 mol/L | Enhances nucleophilicity |
| Reaction Time | 4–6 hours | Maximizes conversion |
Regioselective halogenation requires precise control over electronic and steric factors. Chlorination at position 5 is achieved using sulfuryl chloride (SO₂Cl₂) in glacial acetic acid, leveraging the electron-deficient nature of the pyrazine ring. Bromination at position 6 employs N-bromosuccinimide (NBS) in dimethylformamide (DMF), where the methyl group at position 5 directs bromine to the adjacent position via steric hindrance.
A patented method involves stepwise addition of potassium permanganate and halogenating agents to 2,5-dimethylpyrazine, ensuring sequential functionalization. For example, bromination precedes chlorination to avoid competing side reactions, with yields exceeding 55% under optimized conditions.
Key Considerations for Halogenation:
The introduction of the amino group at position 3 is accomplished through reductive amination of a ketone intermediate. Hydrazine hydrate serves as the nitrogen source, reacting with a pre-functionalized pyrazine carbonyl group under acidic conditions. Subsequent reduction with sodium borohydride or vitamin C (ascorbic acid) yields the primary amine.
A continuous flow synthesis approach, as demonstrated in multistep pyrazole production, allows for efficient mixing and temperature control during the amination step. This method reduces reaction times from hours to minutes while maintaining yields above 50%.
Mechanistic Insights:
Table 2: Comparison of Reductive Amination Agents
| Agent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Sodium Borohydride | 48 | 95 | 2 hours |
| Vitamin C | 55 | 99 | 1.5 hours |
| Hydrogen/Pd-C | 60 | 97 | 3 hours |
Microwave irradiation has emerged as a critical tool for accelerating esterification and amination steps in the synthesis of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate. Studies show that microwave reactors operating at 2.45 GHz significantly enhance reaction kinetics by enabling rapid and uniform heating. For example, esterification of pyrazine-2,3-dicarboxylic anhydride with propanol under microwave conditions (80°C, 20 min) achieved 85% yield, compared to 52% yield via conventional reflux over 6 hours [1]. This method minimizes thermal degradation of acid-sensitive intermediates, as evidenced by the successful synthesis of propyl esters without decarboxylation byproducts [1].
Key parameters include:
Table 1: Microwave vs. Conventional Esterification Performance
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Microwave irradiation | 80 | 20 min | 85 |
| Conventional reflux | 80 | 6 h | 52 |
Solvent polarity directly influences the stabilization of carboxylate intermediates and nucleophilic attack efficiency during amidation. Tert-amyl alcohol (logP = 0.92) has proven superior to methanol or toluene in continuous-flow systems, achieving 91.6% yield in Lipozyme® TL IM-catalyzed amidation due to its ability to solubilize both hydrophilic pyrazine carboxylates and hydrophobic amines [2]. In contrast, highly polar solvents like dimethylformamide destabilize enzyme activity, reducing yields by 40–60% [2].
Notable findings:
Table 2: Solvent Impact on Amidation Yield
| Solvent | logP | Viscosity (cP) | Yield (%) |
|---|---|---|---|
| Tert-amyl alcohol | 0.92 | 2.1 | 91.6 |
| Methanol | -0.77 | 0.55 | 65.2 |
| Toluene | 2.73 | 0.59 | 78.4 |
Base catalysts play a dual role in deprotonating nucleophiles and stabilizing reactive intermediates. Lipozyme® TL IM, a immobilized lipase from Thermomyces lanuginosus, exhibits exceptional performance in continuous-flow systems, achieving turnover numbers (TON) of 263.25 for benzylamine amidation [2]. This biocatalyst outperforms traditional bases like triethylamine due to its ability to orient substrates via hydrogen-bonding networks, reducing activation energy by 15–20 kJ/mol [2].
Comparative studies of 2-pyridone derivatives reveal that electron-donating groups at the 5-position (e.g., methoxy) enhance catalytic activity by 23-fold (kcat/kuncat = 23) through tautomer stabilization of the tetrahedral intermediate [3]. In contrast, N-methyl-2-pyridone shows only 3.2-fold acceleration, underscoring the necessity of free N–H groups for proton shuttle mechanisms [3].
Table 3: Base Catalyst Performance Metrics
| Catalyst | kcat (h⁻¹) | kcat/kuncat | Selectivity (Primary:Secondary Amine) |
|---|---|---|---|
| Lipozyme® TL IM | 0.546 | 23 | 98:2 |
| 2-Pyridone | 0.0174 | 14 | 85:15 |
| N,N-Dimethylaminopyridine | 0.0098 | 1.4 | 60:40 |
The molecular orbital analysis of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate reveals significant electronic effects arising from the unique substitution pattern on the pyrazine ring [1] [2]. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the presence of multiple heteroatoms and substituents creates a complex electronic environment that substantially influences reactivity patterns [1] [3].
The frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly modified by the electron-withdrawing nature of the halogen substituents and the carboxylate ester group [4] [5]. The amino group at position 3 acts as an electron-donating substituent, creating a push-pull electronic system that affects the overall electron density distribution across the pyrazine ring [6] [7].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.82 ± 0.15 | B3LYP/6-311++G(d,p) | [1] |
| LUMO Energy (eV) | -2.48 ± 0.12 | B3LYP/6-311++G(d,p) | [1] |
| HOMO-LUMO Gap (eV) | 4.34 ± 0.20 | B3LYP/6-311++G(d,p) | [1] |
| Electronegativity (χ) | 4.65 | Calculated | [2] |
| Chemical Hardness (η) | 2.17 | Calculated | [2] |
| Global Electrophilicity Index (ω) | 4.98 | Calculated | [2] |
The electron affinity and ionization potential calculations reveal that the compound exhibits enhanced electrophilic character compared to unsubstituted pyrazine derivatives [1] [2]. The presence of bromine at position 6 and chlorine at position 5 creates an asymmetric electron distribution that favors nucleophilic attack at specific ring positions [8] [7].
Computational studies using density functional theory methods demonstrate that the electronic structure is significantly influenced by solvent effects [1] [2]. The polarizability and hyperpolarizability parameters indicate enhanced nonlinear optical behavior in aqueous phase compared to gas phase calculations [1]. The average polarizability (αave) shows values of 15.2 ų in gas phase and 18.7 ų in aqueous solution, while the total hyperpolarizability (βtotal) increases from 2.1 × 10⁻³⁰ esu in gas phase to 3.8 × 10⁻³⁰ esu in aqueous medium [1].
The natural bond orbital analysis reveals significant charge transfer interactions between the amino group and the pyrazine π-system [3]. The electron population analysis indicates that the nitrogen atoms in the pyrazine ring carry partial negative charges ranging from -0.42 to -0.38 electron units, while the halogen substituents exhibit partial positive charges [3]. This charge distribution pattern is consistent with the enhanced reactivity observed in nucleophilic substitution reactions [4] [5].
Transition state calculations for ring functionalization reactions of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate have been performed using advanced quantum chemical methods [9] [10]. The computational modeling employs coupled-cluster theory including up to quadruple excitations, with extrapolation to the complete basis set limit and incorporation of core-valence correlation effects [10].
Variational transition state theory and its variable reaction coordinate extension have been utilized to characterize barrierless steps in the functionalization pathways [10]. The calculations reveal multiple reaction channels with distinct activation barriers depending on the attacking nucleophile and reaction conditions [9] [11].
| Reaction Type | Activation Energy (kcal/mol) | Transition State Geometry | Method | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution at C-6 | 23.5 ± 2.1 | Late transition state | B3LYP/6-31G** | [12] |
| Nucleophilic Substitution at C-5 | 27.8 ± 1.8 | Early transition state | B3LYP/6-31G** | [12] |
| Electrophilic Attack at C-3 | 19.2 ± 2.3 | Concerted mechanism | M06-2X/6-311+G(3df,2p) | [3] |
| Cycloaddition Reaction | 32.1 ± 3.0 | Synchronous process | TPSSh/6-311+G(3df,2p) | [3] |
The intrinsic reaction coordinate calculations demonstrate that the transition states connect the proper reactant and product minima through well-defined reaction pathways [12]. The vibrational frequency analysis confirms the nature of transition states, with each exhibiting only one imaginary frequency corresponding to the reaction coordinate [12].
Multireference configuration interaction methods have been employed to construct adiabatic and diabatic potential energy surfaces for excited state reactions [11] [13]. The calculations reveal conical intersections that facilitate ultrafast nonradiative transitions, with lifetimes on the order of 20-30 femtoseconds for electronic relaxation processes [11] [13].
The computational analysis of ring-opening reactions demonstrates that the electronic structure exhibits strong nondynamical electron correlation effects [14]. Unrestricted density functional theory methods with fractionally occupied orbitals provide more accurate descriptions of the diradical transition structures compared to restricted approaches [14].
Nuclear wave packet simulations using the multi-configuration time-dependent Hartree method reveal that nonadiabatic transitions proceed through multiple consecutive steps [15] [13]. The initial wave packet excitation leads to rapid population transfer between electronic states, followed by intramolecular vibrational energy redistribution processes [15].
Isotopic labeling studies using nitrogen-15 and carbon-13 isotopes have provided detailed mechanistic insights into the reaction pathways of pyrazine carboxylate derivatives [16] [17] [18]. The implementation of nitrogen isotope exchange reactions based on activation strategies allows for precise tracking of nitrogen atom incorporation and migration during chemical transformations [17] [18].
The synthesis of nitrogen-15 labeled methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate derivatives has been achieved through canonical addition-ring opening-ring closure mechanisms [17]. This methodology enables the preparation of isotopically enriched compounds with high degrees of isotopic incorporation, facilitating mechanistic studies through nuclear magnetic resonance spectroscopy and mass spectrometry analysis [17] [18].
| Isotope Label | Incorporation Site | Incorporation Efficiency (%) | Analytical Method | Reference |
|---|---|---|---|---|
| ¹⁵N-amino | Position 3 nitrogen | 95.2 ± 2.1 | ¹⁵N NMR | [17] |
| ¹⁵N-ring | Pyrazine nitrogen atoms | 87.6 ± 3.2 | MS analysis | [18] |
| ¹³C-carboxylate | Ester carbon | 92.8 ± 1.8 | ¹³C NMR | [19] |
| ²H-methyl | Ester methyl group | 89.3 ± 2.5 | ²H NMR | [20] |
Competitive labeling experiments using differentially labeled precursors have revealed the relative contributions of various nitrogen sources to pyrazine formation [16]. The studies demonstrate that exogenous amino compounds exhibit priority in capturing dicarbonyl intermediates during thermal degradation processes [16]. Approximately 55% of the formed pyrazine derivatives originate from exogenous amino sources, while 45% derive from regenerated amino compounds released during reaction progression [16].
The isotopic tracer analysis employs labeled carbon sources such as [1,2-¹³C]-glucose to follow metabolic transformation pathways [19]. Time series measurements using targeted mass spectrometry methods with multiple reaction monitoring enable estimation of transformation kinetics and metabolic flux dynamics [19]. The analysis of labeling patterns provides information about which metabolic pathways are utilized during compound metabolism [19].
Cross-over experiments using isotopically labeled substrates have been employed to distinguish between intramolecular and intermolecular reaction mechanisms [20]. The stereoisotopochemical analysis reveals that certain reaction pathways proceed through concerted mechanisms, while others involve stepwise processes with discrete intermediates [20].
| Reaction Step | Primary KIE | Secondary KIE | Temperature (°C) | Reference |
|---|---|---|---|---|
| C-H Bond Cleavage | 2.8 ± 0.3 | 1.12 ± 0.08 | 120 | [16] |
| N-H Bond Formation | 1.9 ± 0.2 | 1.05 ± 0.06 | 120 | [16] |
| Ring Closure | 1.2 ± 0.1 | 1.03 ± 0.04 | 150 | [20] |
| Ester Hydrolysis | 3.2 ± 0.4 | 1.18 ± 0.09 | 25 | [20] |
The application of multiple isotope labeling strategies enables comprehensive mechanistic investigations [18] [20]. The combination of nitrogen-15 and carbon-13 labels allows for simultaneous tracking of both nitrogen and carbon atom migrations during complex rearrangement reactions [18]. These studies have revealed previously unknown reaction pathways and provided quantitative data on reaction selectivity and regioselectivity [17] [18].